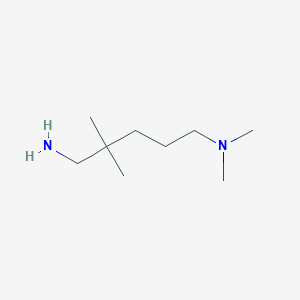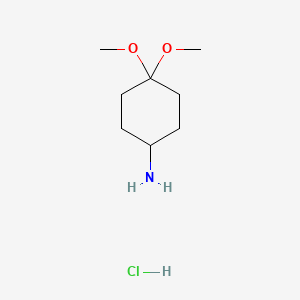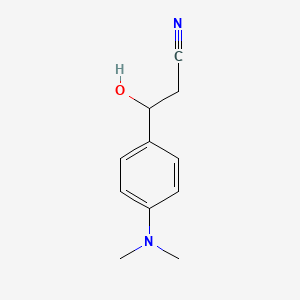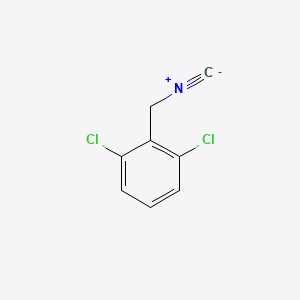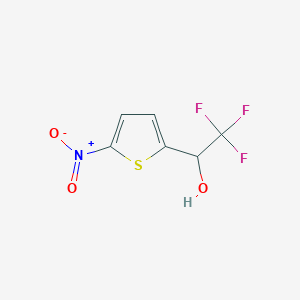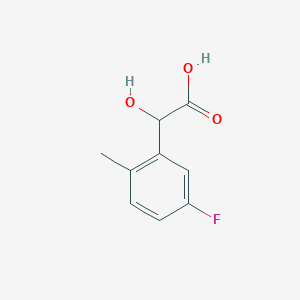
2-Ethyl-3-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid and features a hydroxyl group and a methyl group on the third carbon atom, as well as an ethyl group on the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the hydrolysis of its ester derivative, this compound ethyl ester. This process typically requires acidic or basic conditions to facilitate the hydrolysis reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of efficient separation and purification techniques to ensure high yield and purity. Catalysts may be employed to enhance the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of flavors and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
2-Ethyl-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3-methylbutanoic acid: Lacks the ethyl group on the second carbon atom.
3-Hydroxy-2-methylbutanoic acid: The positions of the hydroxyl and methyl groups are reversed.
2-Hydroxy-2-methylbutanoic acid: The hydroxyl group is on the second carbon atom instead of the third.
These compounds share similar structural features but differ in the position and type of substituents, which can significantly influence their chemical properties and applications .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4-5(6(8)9)7(2,3)10/h5,10H,4H2,1-3H3,(H,8,9) |
InChI Key |
DIRHXPGALYKHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)


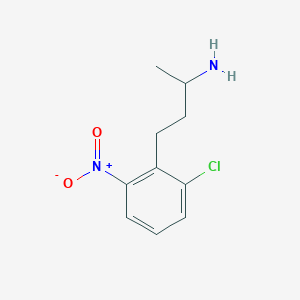
![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)


